molecular formula C10H18O3 B13899455 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B13899455
M. Wt: 186.25 g/mol
InChI Key: KUKBKFBUENELFX-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,4-dioxaspiro[45]decan-8-ol is a chemical compound with the molecular formula C10H18O3 It is characterized by a spirocyclic structure containing a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic ketal intermediate. This intermediate is then subjected to reduction reactions to yield the desired alcohol. The reaction conditions often include:

    Catalysts: Acid catalysts such as p-toluenesulfonic acid.

    Solvents: Common solvents like dichloromethane or toluene.

    Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves:

    Large-scale reactors: Continuous flow reactors for efficient mixing and reaction control.

    Purification: Techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ketal group can be reduced to form diols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing agents: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution conditions: Acidic or basic conditions depending on the desired substitution product.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Diols.

    Substitution products: Ethers or esters.

Scientific Research Applications

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: Similar structure but lacks the dimethyl groups.

    8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol: Contains an additional hydroxymethyl group.

Uniqueness

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its dimethyl substitution, which imparts distinct steric and electronic properties. These modifications can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications.

Properties

IUPAC Name

6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)7-8(11)3-4-10(9)12-5-6-13-10/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKBKFBUENELFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCC12OCCO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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